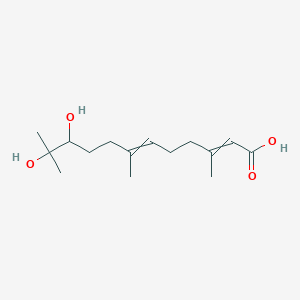
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is an organic compound with the molecular formula C16H28O4. It is a derivative of farnesoic acid and is characterized by the presence of two hydroxyl groups at positions 10 and 11, and three methyl groups at positions 3, 7, and 11 on a dodeca-2,6-dienoic acid backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid typically involves the hydroxylation of farnesoic acid or its derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as cytochrome P450 monooxygenases have been explored for the selective hydroxylation of farnesoic acid .
化学反应分析
Types of Reactions
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 10,11-diketone derivatives or carboxylic acids.
Reduction: Formation of 10,11-dihydroxy-3,7,11-trimethyldodecanoic acid.
Substitution: Formation of 10,11-dihalo-3,7,11-trimethyldodeca-2,6-dienoic acid or 10,11-dialkyl-3,7,11-trimethyldodeca-2,6-dienoic acid.
科学研究应用
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biological pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
Farnesoic Acid: The parent compound with similar structural features but lacking the hydroxyl groups at positions 10 and 11.
Methyl Farnesoate: A methyl ester derivative of farnesoic acid with similar biological activities.
Ilicicolin B: A related compound with a similar dodeca-2,6-dienoic acid backbone but different functional groups.
Uniqueness
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is unique due to the presence of hydroxyl groups at positions 10 and 11, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
113932-58-4 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC 名称 |
10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18) |
InChI 键 |
UULZSWLWBGEDTD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















